molecular formula C18H22N4O2S B5426072 7-(3-methyl-2-furoyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

7-(3-methyl-2-furoyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No.: B5426072
M. Wt: 358.5 g/mol
InChI Key: YPKFQJZBGYMGBI-UHFFFAOYSA-N
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Description

Azepines, which are seven-membered heterocyclic compounds, have significant pharmacological and therapeutic implications . They are the structural basis among important natural and synthetic biologically active substances .


Synthesis Analysis

The synthesis of azepine derivatives often involves the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation . A novel approach to the construction of an isolated azepine has been proposed by the recyclization of azacyclobutane .


Molecular Structure Analysis

The structure of azepine derivatives is usually determined using NOESY, biogenic synthesis, and data comparison methods during structural analysis .


Chemical Reactions Analysis

Most of the mechanisms involved in the reactions of these seven-member heterocyclic compounds are the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .

Mechanism of Action

The mechanism of action of azepine derivatives in biological systems is not well-explored and reported in the literature .

Future Directions

There is much work yet to be done in the biological section, as it is not explored and reported in the literature; therefore, N-containing seven-membered heterocycles still have much scope for the researchers .

Properties

IUPAC Name

(3-methylfuran-2-yl)-(4-thiomorpholin-4-yl-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-13-4-9-24-16(13)18(23)22-5-2-14-15(3-6-22)19-12-20-17(14)21-7-10-25-11-8-21/h4,9,12H,2-3,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKFQJZBGYMGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N2CCC3=C(CC2)N=CN=C3N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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